molecular formula C13H14ClFN2O3 B2727843 N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 899956-42-4

N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2727843
CAS No.: 899956-42-4
M. Wt: 300.71
InChI Key: RTEJCDCSAAFZSZ-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents on the phenyl ring or variations in the tetrahydrofuran moiety. Examples include:

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O3/c14-10-6-8(3-4-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJCDCSAAFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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